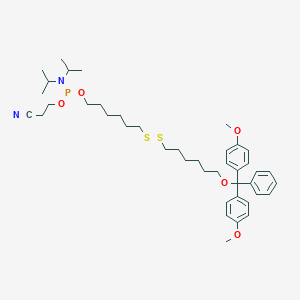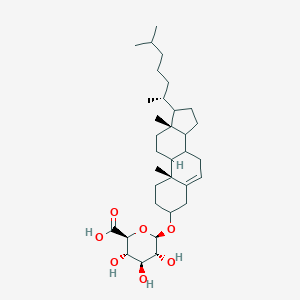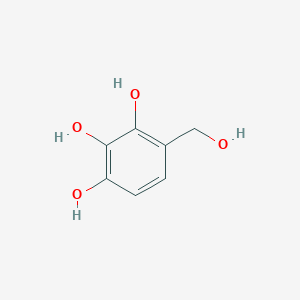
4-(Hydroxymethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one hydroxymethyl group. It is a relatively obscure compound but has significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzene-1,2,3-triol typically involves the hydroxylation of benzyl alcohol derivatives. One common method is the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of these catalysts.
Industrial Production Methods
the compound can be synthesized on a larger scale using similar catalytic oxidation processes as mentioned above, with adjustments to optimize yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2,3,4-trihydroxybenzoic acid.
Reduction: The compound can be reduced to form 2,3,4-trihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 2,3,4-Trihydroxybenzoic acid
Reduction: 2,3,4-Trihydroxybenzyl alcohol
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
4-(Hydroxymethyl)benzene-1,2,3-triol has several applications in scientific research:
Organic Synthesis: Used as a reagent for the oxidation of benzyl alcohols.
Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.
Biochemistry: Utilized in biochemical experiments to study oxidation-reduction processes.
Antimicrobial Applications: Structurally related compounds have potential as scaffolds for developing new antimicrobial molecules.
Environmental Science: Used in studies related to oxygen absorption in gas analysis.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzene-1,2,3-triol involves its ability to undergo oxidation and reduction reactions. The hydroxyl groups and the hydroxymethyl group can participate in hydrogen bonding and electron transfer processes, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved are primarily related to its role as an oxidizing or reducing agent in different chemical and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetriol: Similar structure but with hydroxyl groups at different positions.
2,3,4-Trihydroxybenzyl Alcohol: A direct derivative with similar chemical properties.
Hydroxyquinol (1,2,4-Benzenetriol): Another isomer with hydroxyl groups at different positions.
Uniqueness
4-(Hydroxymethyl)benzene-1,2,3-triol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its isomers. This structural uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
4-(hydroxymethyl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQWJFRHOHSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

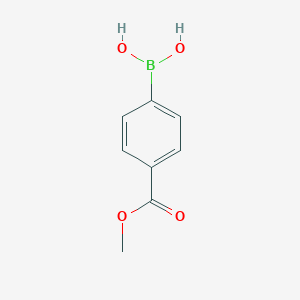
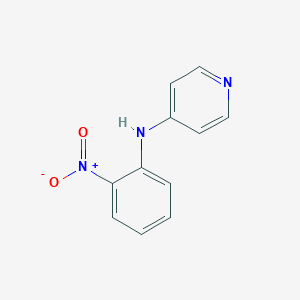
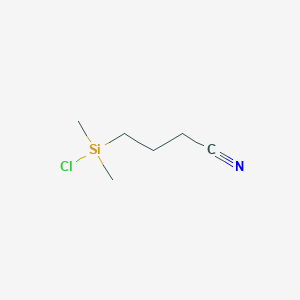
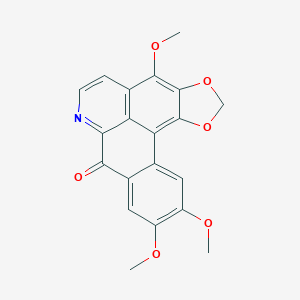

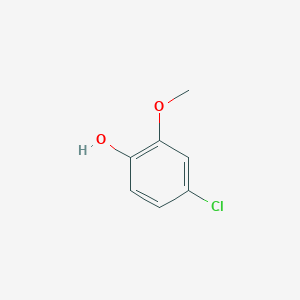
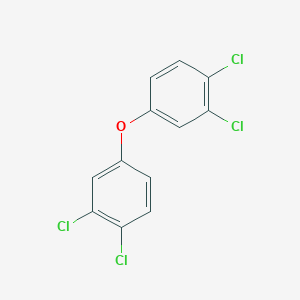

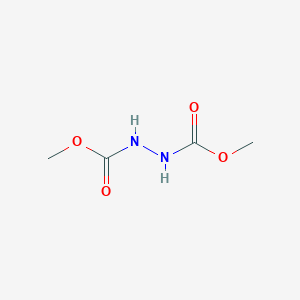
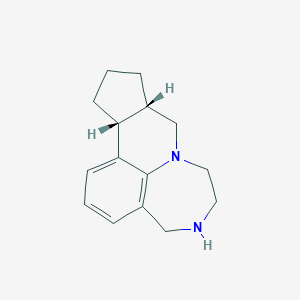
![4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B107048.png)
